molecular formula C10H15NOS B578131 3-[4-(Methylthio)phenoxy]propylamine CAS No. 1226776-90-4

3-[4-(Methylthio)phenoxy]propylamine

Cat. No.: B578131
CAS No.: 1226776-90-4
M. Wt: 197.296
InChI Key: URXXMZZRZRUKBQ-UHFFFAOYSA-N
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Description

3-[4-(Methylthio)phenoxy]propylamine (CAS: 1226776-90-4, molecular formula: C₁₀H₁₅NOS, molecular weight: 197.30 g/mol) is a primary amine featuring a 4-(methylthio)phenoxy group attached to a propylamine backbone. This compound is characterized by its high purity (97%) and versatility as a building block in pharmaceuticals, agrochemicals, and materials science . The methylthio (-SMe) group enhances lipophilicity and electronic effects, making it valuable for synthesizing bioactive molecules and functional materials .

Properties

IUPAC Name

3-(4-methylsulfanylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-13-10-5-3-9(4-6-10)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXXMZZRZRUKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712338
Record name 3-[4-(Methylsulfanyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-90-4
Record name 3-[4-(Methylsulfanyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[4-(Methylthio)phenoxy]propylamine typically involves the reaction of 4-(methylthio)phenol with 3-chloropropylamine under basic conditions . The process includes several steps:

    Chlorination: 4-(Methylthio)phenol is chlorinated to form 4-(methylthio)phenyl chloride.

    Nucleophilic Substitution: The chlorinated compound reacts with 3-chloropropylamine in the presence of a base, such as sodium hydroxide, to form this compound.

    Neutralization: The reaction mixture is neutralized to obtain the final product.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a pharmacophore in drug design. The presence of the phenoxy group is notable for enhancing the biological activity of various derivatives. Research indicates that modifications to the phenoxy group can lead to improved binding affinity to biological targets, such as receptors and enzymes.

Antidepressant Properties

Research has shown that compounds structurally similar to 3-[4-(Methylthio)phenoxy]propylamine exhibit selective serotonin reuptake inhibition, making them potential candidates for antidepressant therapies. For instance, fluoxetine, a well-known antidepressant, shares structural similarities with this compound and operates through similar mechanisms by inhibiting serotonin reuptake without significantly affecting norepinephrine or dopamine systems .

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives containing a phenoxy group. For example, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism involves inhibition of key signaling pathways such as VEGFR-2 phosphorylation, which is crucial for tumor growth and metastasis .

Pharmacological Applications

The compound's pharmacological profile suggests potential applications in treating neurodegenerative diseases and metabolic disorders.

Histamine H3 Receptor Antagonism

Research indicates that derivatives of this compound may act as antagonists at the histamine H3 receptor. This receptor is implicated in several neurological conditions, including Alzheimer's disease and schizophrenia. Compounds targeting this receptor could modulate neurotransmitter levels and improve cognitive function in affected patients .

Anti-inflammatory Effects

Some studies suggest that phenoxy-containing compounds can exert anti-inflammatory effects by modulating inflammatory pathways. The ability to inhibit receptor for advanced glycation end-products (RAGE) has been observed, which could be beneficial in treating chronic inflammatory conditions .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. The flexibility in synthetic routes allows for the development of a wide range of derivatives with tailored biological activities.

Synthetic Routes

  • N-Methylation : The introduction of a methyl group at the nitrogen atom enhances lipophilicity and may improve bioavailability.
  • Alkyl Chain Variations : Modifying the propyl chain can influence the compound's pharmacokinetic properties.

Case Studies and Research Findings

Several case studies have documented the effects of this compound derivatives on biological systems:

StudyFocusFindings
Kuder et al., 2022Histamine H3 ReceptorIdentified novel derivatives with significant antagonistic activity; potential for cognitive enhancement in neurodegenerative diseases .
PMC9408176Cancer Cell LinesDemonstrated potent antiproliferative effects on ovarian and breast cancer cells; mechanism linked to VEGF inhibition .
WO1994000416A1Antidepressant ActivityExplored structural analogs with serotonin reuptake inhibition; implications for depression treatment .

Mechanism of Action

The mechanism of action of 3-[4-(Methylthio)phenoxy]propylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their structural differences:

Compound Name Substituent (R) on Phenoxy Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3-[4-(Methylthio)phenoxy]propylamine -SMe C₁₀H₁₅NOS 197.30 Pharmaceuticals, agrochemicals, materials (high lipophilicity)
(3-(4-Methoxyphenoxy)propyl)methylamine -OMe C₁₁H₁₇NO₂ 195.26 Synthetic intermediate for bioactive molecules
2-[4-(Trifluoromethyl)phenoxy]propylamine -CF₃ C₁₀H₁₂F₃NO 219.21 Agrochemicals (enhanced electron-withdrawing effects)
Fluoxetine (N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine) -CF₃, -Ph (phenyl) C₁₇H₁₈F₃NO 309.33 Antidepressant (SSRI activity)

Key Observations :

  • Electron Effects : The methylthio group (-SMe) is less electron-withdrawing than trifluoromethyl (-CF₃) but more lipophilic than methoxy (-OMe), influencing solubility and membrane permeability in drug design .
  • Bioactivity : Fluoxetine’s trifluoromethyl and phenyl substituents enable selective serotonin reuptake inhibition, demonstrating how substituent diversity drives pharmacological activity .

Enzyme Interactions

  • Trifluoromethyl Derivatives : Enhanced metabolic stability in vivo due to fluorine’s resistance to oxidation, a critical feature in drug design .

Biological Activity

3-[4-(Methylthio)phenoxy]propylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1226776-90-4
  • Empirical Formula : C11_{11}H15_{15}N1_{1}O1_{1}S1_{1}
  • Molecular Weight : 215.31 g/mol

This compound exhibits biological activity through several proposed mechanisms:

  • Receptor Interaction : The phenoxy group in the molecule is known to enhance binding to various receptors, potentially influencing neurotransmitter systems. This is particularly relevant for compounds targeting the norepinephrine transporter (NET), which is implicated in mood disorders and neurodegenerative diseases .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in polyamine metabolism, which has been linked to cancer cell proliferation. For instance, methylthiopropylamine has been shown to inhibit ornithine decarboxylase activity in human lymphoid leukemia cells .

Anticancer Properties

Research indicates that derivatives of this compound may possess significant anticancer properties. In vitro studies have demonstrated:

  • Cell Line Studies : The compound has shown inhibitory effects on various cancer cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), and SiHa (cervical cancer). The IC50_{50} values for these cell lines ranged from 6.6 µM to 8.3 µM, indicating promising potency compared to standard chemotherapeutics like 5-Fluorouracil .

Neurological Effects

The compound's structure suggests potential applications in treating neurological disorders:

  • Histamine H3 Receptor Antagonism : Some studies have indicated that similar compounds can act as antagonists at the histamine H3 receptor, which plays a role in modulating neurotransmitter release and could be beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Inhibition of Ornithine Decarboxylase :
    • A study highlighted that methylthiopropylamine significantly induced ornithine decarboxylase activity by approximately 30-fold in human lymphoid leukemia Molt 4B cells. This induction was blocked by the addition of polyamines, suggesting a regulatory role in cellular proliferation pathways .
  • Binding Affinity Studies :
    • In vitro binding studies revealed that compounds with similar structures exhibited varying affinities for NET, with Ki values indicating moderate binding affinity. For example, MFP3 (a related compound) showed Ki values of 23 nM, suggesting that structural modifications can influence receptor interactions .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityIC50_{50} values between 6.6 µM and 8.3 µM
Enzyme InhibitionInduced ornithine decarboxylase activity
Receptor BindingModerate affinity for norepinephrine transporter

Q & A

Q. What role does this compound play in synthesizing pharmaceutical intermediates like Elafibranor?

  • Methodological Answer: It serves as a key intermediate in coupling reactions (e.g., Wittig or Heck reactions) to introduce the 3-oxoprop-1-en-1-yl moiety. Optimize coupling efficiency using Pd catalysts (e.g., Pd(OAc)2_2) and ligands (XPhos) in anhydrous THF under reflux .

Data Contradiction Analysis

  • Example : Conflicting solubility reports in water (insoluble vs. slightly soluble).
    • Resolution: Validate via equilibrium solubility testing (24 hr agitation, 25°C) and analyze residual solids via XRD to detect crystalline vs. amorphous forms. Use DLS to assess nanoparticle formation, which may artificially inflate solubility readings .

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